Methyl 3,3,3-trifluoroalaninate
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Overview
Description
Methyl 3,3,3-trifluoroalaninate is a chemical compound with the molecular formula C4H6F3NO2. It is a methyl ester derivative of 3,3,3-trifluoroalanine, an amino acid analog where the hydrogen atoms of the methyl group are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Trifluoropropanol and Methyl Chloroformate: This method involves the reaction of trifluoropropanol with methyl chloroformate to generate 3,3,3-trifluoropropionyl chloride.
Reaction of Trifluoropropionaldehyde: Another common synthesis method involves the reaction of trifluoropropionaldehyde with appropriate reagents to form the desired product.
Industrial Production Methods
Industrial production methods for methyl 3,3,3-trifluoroalaninate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoroalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoroalaninate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoroalanine: The parent amino acid of methyl 3,3,3-trifluoroalaninate.
Ethyl 3,3,3-trifluoroalaninate: An ethyl ester analog with similar properties.
3,3,3-Trifluoropropanoic acid: A related compound with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and solubility compared to other similar compounds. The presence of fluorine atoms also imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBBPUJPYCDGC-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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